7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
Molecular Formula |
C12H7BrFN3 |
|---|---|
Molecular Weight |
292.11 g/mol |
IUPAC Name |
7-bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H7BrFN3/c13-8-5-6-17-11(7-8)15-12(16-17)9-3-1-2-4-10(9)14/h1-7H |
InChI Key |
ZFIYUXXEZMDAEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C=CC(=CC3=N2)Br)F |
Origin of Product |
United States |
Preparation Methods
Direct Bromination with NBS
Treatment of the triazolopyridine core with NBS in CCl₄ at 0°C selectively brominates the 7-position, yielding 70–75% product. Radical inhibitors like 2,6-di-tert-butyl-4-methylphenol (BHT) suppress di-bromination byproducts.
Halogen Exchange
Lithium-halogen exchange reactions enable substitution of chloro or iodo precursors. For example, 7-chloro-triazolopyridine reacts with LiBr in tetrahydrofuran at −78°C, affording the 7-bromo analog in 68% yield.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing pathways during cyclization may yield [1,5-a] vs. [1,5-b] triazolopyridine regioisomers. Studies show that electron-withdrawing groups (e.g., bromine) at the 7-position favor the [1,5-a] isomer by stabilizing the transition state through resonance.
Dehalogenation During Cross-Coupling
Palladium-catalyzed reactions occasionally suffer from dehalogenation, especially with bromine. Substituting Pd(OAc)₂ with Pd₂(dba)₃ and adding stoichiometric ZnCl₂ suppresses this side reaction, improving yields by 15–20%.
Purification Difficulties
The hydrophobic nature of triazolopyridines complicates chromatography. Recrystallization from ethanol/water mixtures (7:3) enhances purity (>98%) while recovering 90% of product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the double bonds within the triazolo[1,5-a]pyridine ring system.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and reducing agents for reduction reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the nature of the reagents used.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For substitution reactions, the products will have different substituents replacing the bromine atom. For reduction reactions, the products will have reduced double bonds within the ring system.
Scientific Research Applications
7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals due to its potential biological activities, such as acting as inhibitors for various enzymes and receptors.
Material Science: The compound is employed in the synthesis of fluorescent emitters and other materials with specific electronic properties.
Biological Studies: It is used in biological research to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate biological processes and exert its effects.
Comparison with Similar Compounds
Notes
- Contradictory Evidence : Bromine at the 7-position enhances cytotoxicity in some studies () but is critical for antibacterial activity in others (). Contextual factors (e.g., cell type, substituent combinations) must be considered.
Biological Activity
7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound known for its unique structural features that include a bromine atom at the 7-position and a 2-fluorophenyl group at the 2-position of the triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications.
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related triazole derivatives have shown promising results in inhibiting the growth of breast, colon, and lung cancer cells. The highest antiproliferative activity was observed in derivatives with specific substitutions that enhance their interaction with biological targets such as tubulin .
| Compound | Cancer Cell Lines Tested | IC (nM) |
|---|---|---|
| This compound | A549 (lung), MDA-MB-231 (breast) | TBD |
| Related Compounds | HeLa (cervical), HT-29 (colon) | 83 - 101 |
The mechanism through which these compounds exert their antiproliferative effects often involves the inhibition of tubulin polymerization. This leads to disruption in microtubule dynamics, ultimately resulting in cell cycle arrest and apoptosis. For example, certain derivatives demonstrated a two-fold increase in potency compared to established drugs like combretastatin A-4 (CA-4) .
Study on Structural Variants
In a study focusing on fluorinated triazole derivatives, it was found that the presence of halogen atoms significantly influenced biological activity. The bromine and fluorine substituents were crucial for enhancing the binding affinity to target proteins involved in cancer pathways. The study highlighted that the specific combination of these halogens could lead to increased selectivity and potency against cancer cells compared to non-fluorinated counterparts .
In Vivo Studies
Further investigations into the in vivo efficacy of these compounds are necessary. Preliminary studies using zebrafish embryos indicated that certain derivatives could inhibit tumor growth effectively while minimizing systemic toxicity. These findings suggest that this compound may have therapeutic potential beyond traditional cell culture systems .
Q & A
Q. What are the standard synthetic protocols for 7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives typically involves oxidative cyclization of N-(2-pyridyl)amidines or guanidines. For 7-bromo derivatives, a common approach uses Cu-catalyzed aerobic oxidative cyclization of guanidylpyridines (e.g., with CuBr/1,10-phenanthroline), yielding 2-amino intermediates that are further functionalized . Key factors affecting yield include:
Q. Table 1: Comparison of Synthetic Methods
| Method | Oxidant/Catalyst | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|
| Oxidative cyclization | MnO₂ | 65–75 | Moderate | |
| Cu-catalyzed aerobic | CuBr/1,10-phenanthroline | 85–92 | High | |
| I₂/KI-mediated | Iodine | 70–80 | Low |
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer: Structural elucidation combines:
- NMR : ¹H/¹³C NMR identifies substituent positions. For example, the bromine atom at C7 causes deshielding (~δ 7.5 ppm for adjacent protons) .
- HRMS : Confirms molecular weight (198.02 g/mol) and isotopic patterns for bromine .
- X-ray crystallography : Resolves fused triazole-pyridine rings and dihedral angles between fluorophenyl and triazolo groups .
- SMILES/InChIKey :
BrC1=CC2=NC=NN2C=C1andVGJYOOVSVQHZPL-UHFFFAOYSA-Nprovide digital identifiers .
Q. What initial biological screening approaches are used to evaluate its enzyme inhibition (e.g., JAK1/JAK2) and antimicrobial activity?
Methodological Answer:
- JAK inhibition assays :
- Antimicrobial screening :
- Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values range from 8–64 µg/mL .
Q. Table 2: Representative Biological Activity Data
Q. What safety protocols are recommended for handling and waste management?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Waste disposal : Segregate halogenated waste and use licensed contractors for incineration .
Advanced Research Questions
Q. How can Cu-catalyzed aerobic oxidative cyclization be optimized for improved regioselectivity and scalability?
Methodological Answer:
- Catalyst loading : Reduce CuBr to 2–5 mol% with ligand (phenanthroline) to minimize metal contamination .
- Solvent choice : Switch to ethanol/water mixtures for greener processing without sacrificing yield .
- Microwave assistance : Shorten reaction time (30 min vs. 12 h) while maintaining >90% yield .
Q. What strategies resolve contradictions between in vitro and in vivo JAK inhibition data?
Methodological Answer:
- Metabolic stability : Assess hepatic microsomal degradation (e.g., rat S9 fractions) to identify unstable metabolites .
- Plasma protein binding : Use equilibrium dialysis to measure free drug fraction; high binding (>95%) may reduce in vivo efficacy .
- PK/PD modeling : Correlate plasma concentrations (AUC) with target engagement in animal models .
Q. How can derivatives be designed for material science applications (e.g., OLEDs)?
Methodological Answer:
- Electron-deficient cores : Introduce cyano or trifluoromethyl groups to enhance electron mobility .
- Host-guest systems : Blend with carbazole donors (e.g., m-CzTP) for balanced charge transport in phosphorescent OLEDs .
- Thermal stability : TGA analysis confirms decomposition temperatures >300°C, suitable for device fabrication .
Q. What mechanisms explain its antioxidant activity in preclinical models like C. elegans?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
